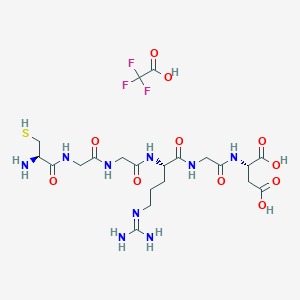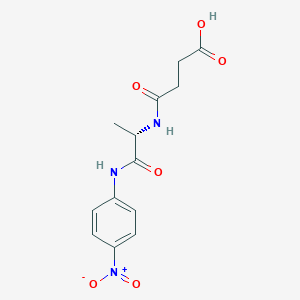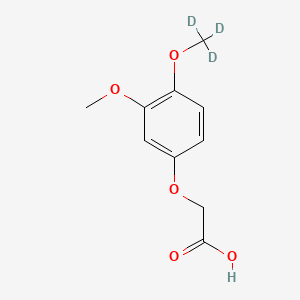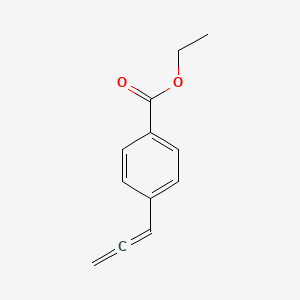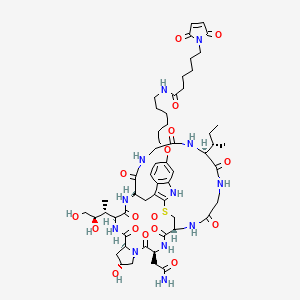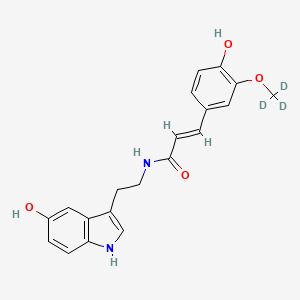![molecular formula C8H14ClNO2S B12431253 4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione hydrochloride is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a sulfur atom and a nitrogen atom within the tricyclic framework, which contributes to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing reactions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the sulfur and nitrogen atoms into the tricyclic framework. This can be accomplished through nucleophilic substitution reactions and other functional group transformations.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, typically through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce amines.
科学研究应用
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, particularly those involving sulfur and nitrogen metabolism.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the tricyclic framework can participate in various chemical interactions, such as hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione : The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
- 9-Benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione : A derivative with a benzyl group, which can affect the compound’s reactivity and biological activity.
Uniqueness
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione hydrochloride is unique due to its tricyclic structure and the presence of both sulfur and nitrogen atoms. This combination of features gives the compound distinct chemical properties, such as its ability to undergo a wide range of chemical reactions and its potential for diverse scientific applications.
属性
分子式 |
C8H14ClNO2S |
|---|---|
分子量 |
223.72 g/mol |
IUPAC 名称 |
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide;hydrochloride |
InChI |
InChI=1S/C8H13NO2S.ClH/c10-12(11)3-7-5-1-9-2-6(5)8(7)4-12;/h5-9H,1-4H2;1H |
InChI 键 |
DSFLMHFGBRHQLO-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(CN1)C3C2CS(=O)(=O)C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)

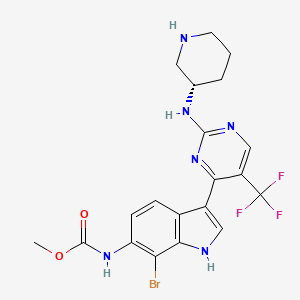
![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)


